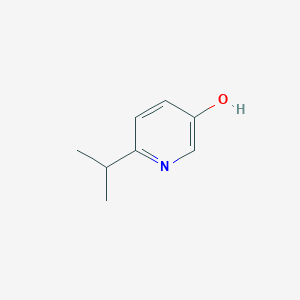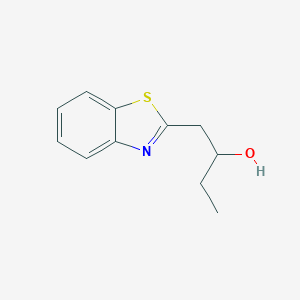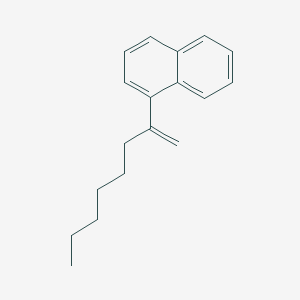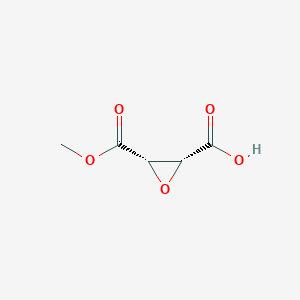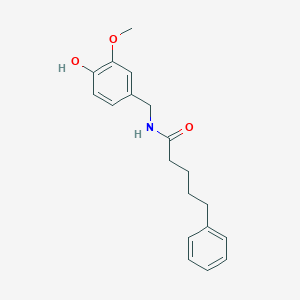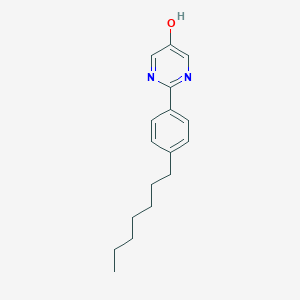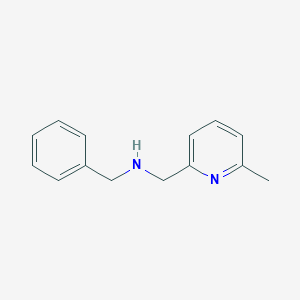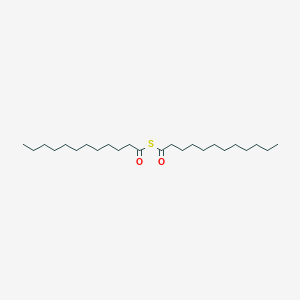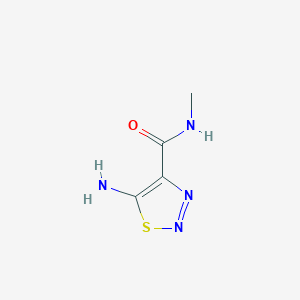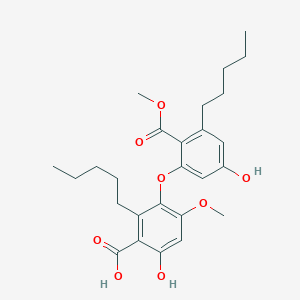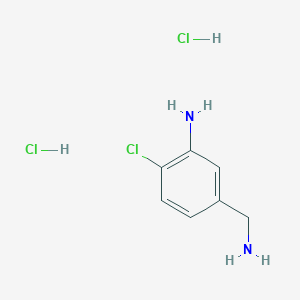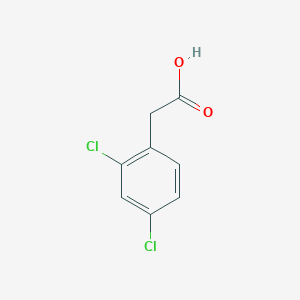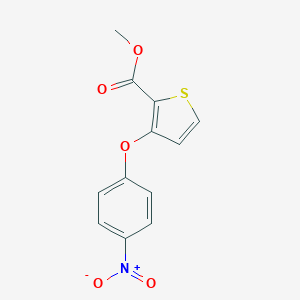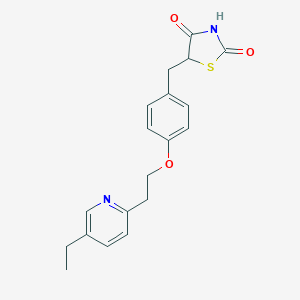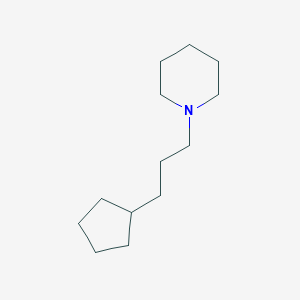
1-(3-Cyclopentylpropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopentylpropyl)piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have unique properties that make it useful in various fields of research.
Wirkmechanismus
1-(3-Cyclopentylpropyl)piperidine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site than the neurotransmitter glutamate. This results in the inhibition of the ion channel and the prevention of calcium influx into the cell. This mechanism of action has been found to be useful in the treatment of various neurological disorders.
Biochemische Und Physiologische Effekte
1-(3-Cyclopentylpropyl)piperidine has been found to have various biochemical and physiological effects. It has been shown to improve learning and memory in animal models, which is attributed to its ability to enhance synaptic plasticity. 1-(3-Cyclopentylpropyl)piperidine has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Cyclopentylpropyl)piperidine is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, 1-(3-Cyclopentylpropyl)piperidine has some limitations in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-Cyclopentylpropyl)piperidine in scientific research. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-(3-Cyclopentylpropyl)piperidine. Another direction is the investigation of the potential therapeutic uses of 1-(3-Cyclopentylpropyl)piperidine in the treatment of various neurological disorders. Finally, the use of 1-(3-Cyclopentylpropyl)piperidine in combination with other drugs may provide new insights into the mechanisms underlying synaptic plasticity and memory formation.
Conclusion:
In conclusion, 1-(3-Cyclopentylpropyl)piperidine is a synthetic compound that has been widely used in scientific research. It has a high affinity for the NMDA receptor and has been found to have various biochemical and physiological effects. 1-(3-Cyclopentylpropyl)piperidine has been used to study the role of NMDA receptors in various neurological disorders and has potential therapeutic uses. However, it has some limitations in lab experiments, and future research is needed to explore its full potential.
Synthesemethoden
The synthesis of 1-(3-Cyclopentylpropyl)piperidine involves the reaction of cyclopentylmagnesium bromide with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with piperidine. The final product is obtained through purification and isolation processes. The purity of 1-(3-Cyclopentylpropyl)piperidine can be determined by using analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopentylpropyl)piperidine has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 1-(3-Cyclopentylpropyl)piperidine has been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
100539-07-9 |
|---|---|
Produktname |
1-(3-Cyclopentylpropyl)piperidine |
Molekularformel |
C13H25N |
Molekulargewicht |
195.34 g/mol |
IUPAC-Name |
1-(3-cyclopentylpropyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-4-10-14(11-5-1)12-6-9-13-7-2-3-8-13/h13H,1-12H2 |
InChI-Schlüssel |
MWKGPKUQBKGGGI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2CCCC2 |
Kanonische SMILES |
C1CCN(CC1)CCCC2CCCC2 |
Synonyme |
Piperidine, 1-(3-cyclopentylpropyl)- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



